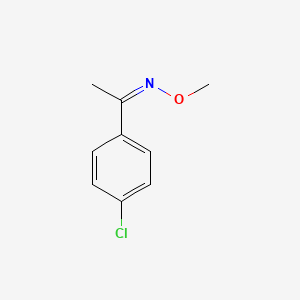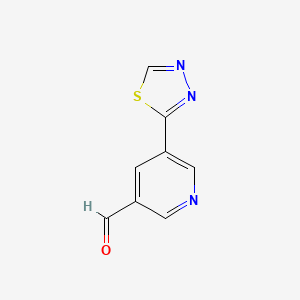
6-(Chloromethyl)chroman
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Clorometil)cromano es un compuesto químico que pertenece a la familia del cromano, caracterizada por un sistema de anillos benzopirano. Este compuesto es de gran interés debido a sus posibles aplicaciones en diversos campos, incluida la química medicinal y la síntesis orgánica. La presencia de un grupo clorometil en la posición 6 del anillo cromano confiere propiedades químicas únicas, lo que lo convierte en un intermedio valioso en la síntesis de moléculas más complejas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de 6-(Clorometil)cromano generalmente implica la clorometilación de derivados de cromano. Un método común es la reacción de cromano con formaldehído y ácido clorhídrico en condiciones ácidas. Esta reacción avanza a través de la formación de un intermedio carbocatiónico clorometil, que posteriormente reacciona con el anillo cromano para producir 6-(Clorometil)cromano.
Métodos de Producción Industrial: En un entorno industrial, la producción de 6-(Clorometil)cromano puede ampliarse utilizando reactores de flujo continuo para garantizar condiciones de reacción consistentes y altos rendimientos. El uso de catalizadores, como los ácidos de Lewis, puede mejorar aún más la eficiencia del proceso de clorometilación.
Análisis De Reacciones Químicas
Tipos de Reacciones: 6-(Clorometil)cromano experimenta diversas reacciones químicas, que incluyen:
Sustitución Nucleofílica: El grupo clorometil puede ser reemplazado por nucleófilos como aminas, tioles y alcoholes.
Oxidación: El anillo cromano puede oxidarse para formar derivados de cromanonas.
Reducción: El compuesto puede reducirse para formar derivados de dihidrocromano.
Reactivos y Condiciones Comunes:
Sustitución Nucleofílica: Los reactivos como la azida de sodio, el tiolato de potasio y las aminas primarias se utilizan comúnmente en condiciones suaves.
Oxidación: Los agentes oxidantes como el permanganato de potasio o el trióxido de cromo se utilizan en condiciones ácidas.
Reducción: Los agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio se utilizan en condiciones anhidras.
Principales Productos Formados:
Sustitución Nucleofílica: Derivados de cromano sustituidos con varios grupos funcionales.
Oxidación: Derivados de cromanonas.
Reducción: Derivados de dihidrocromano.
Aplicaciones Científicas De Investigación
6-(Clorometil)cromano tiene varias aplicaciones en la investigación científica:
Química Medicinal: Sirve como intermedio en la síntesis de compuestos farmacológicamente activos, incluidos posibles agentes anticancerígenos y antiinflamatorios.
Síntesis Orgánica: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Estudios Biológicos: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antioxidantes y antimicrobianas.
Aplicaciones Industriales: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 6-(Clorometil)cromano está relacionado principalmente con su capacidad para sufrir reacciones de sustitución nucleofílica. El grupo clorometil actúa como un centro electrófilo, lo que permite que el compuesto reaccione con varios nucleófilos. Esta reactividad se explota en la síntesis de diversas entidades químicas con posibles actividades biológicas.
Compuestos Similares:
Cromano: Carece del grupo clorometil, lo que lo hace menos reactivo en las reacciones de sustitución nucleofílica.
Cromona: Contiene un grupo carbonilo en la posición 4, lo que lleva a diferentes propiedades químicas y reactividad.
Cromanol: Contiene un grupo hidroxilo, lo que imparte diferentes actividades biológicas.
Singularidad de 6-(Clorometil)cromano: La presencia del grupo clorometil en la posición 6 hace que 6-(Clorometil)cromano sea excepcionalmente reactivo, lo que le permite participar en una amplia gama de reacciones químicas. Esta reactividad no se observa en otros derivados de cromano, lo que lo convierte en un compuesto valioso en la química sintética.
Comparación Con Compuestos Similares
Chroman: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
Chromone: Contains a carbonyl group at the 4-position, leading to different chemical properties and reactivity.
Chromenol: Contains a hydroxyl group, imparting different biological activities.
Uniqueness of 6-(Chloromethyl)chroman: The presence of the chloromethyl group at the 6-position makes this compound uniquely reactive, allowing it to participate in a wide range of chemical reactions. This reactivity is not observed in other chroman derivatives, making it a valuable compound in synthetic chemistry.
Propiedades
IUPAC Name |
6-(chloromethyl)-3,4-dihydro-2H-chromene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c11-7-8-3-4-10-9(6-8)2-1-5-12-10/h3-4,6H,1-2,5,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGSXBPREDQHYBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)CCl)OC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B11907400.png)



![1-(1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone](/img/structure/B11907416.png)
![Butanenitrile, 2-methyl-3-oxo-2-[(trimethylsilyl)oxy]-](/img/structure/B11907429.png)
![2-Ethyl-3,5,7-trimethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11907430.png)
![3-(6-Methylbenzo[d]oxazol-2-yl)propan-1-amine](/img/structure/B11907435.png)


![Naphtho[2,3-d]thiazole](/img/structure/B11907443.png)



